molecular formula C11H5Cl2F3N2O B070716 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride CAS No. 175137-19-6

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride

Cat. No. B070716
M. Wt: 309.07 g/mol
InChI Key: NEJFCXJQJOAJMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves regiospecific reactions, as seen in compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where specific regioisomers are formed, showcasing the precision required in synthesizing such complex molecules (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is stabilized by intramolecular interactions. For instance, a study on a related compound revealed its structure was stabilized by an intramolecular C—H⋯N hydrogen bond, forming an S(6) ring motif, and intermolecular C—H⋯O hydrogen bonds linking molecules into chains (Shahani et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives are varied, with some compounds synthesized through reactions like that of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride to form chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, demonstrating the versatility of pyrazole chemistry (Mu et al., 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as crystal structure and molecular conformation, are crucial for understanding their stability and reactivity. For example, the crystal structure of a related compound showed that molecular packing is influenced by weak intermolecular interactions, highlighting the importance of these forces in determining the compound's physical properties (Zhang et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of various heterocyclic compounds. For example, it was involved in the preparation of (Z)-ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, highlighting its utility in forming complex molecular structures (Zhang, Zhang, & Guo, 2009).

  • Another study used this compound in the synthesis of (Z)-3-(4-chlorophenyl)-3-[N,N-di-(4-chloro-3-ethyl-1-methy-5-pyrazole formyl)-amino]-2-ethyl cyanoacrylates, demonstrating its role in the creation of new cyanoacrylate compounds (Zheng Jing, 2012).

Crystallographic Studies

  • In a crystallographic study, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide was synthesized using this compound. The study provided insights into molecular structure and interactions through X-ray crystallography (Mu et al., 2012).

  • The synthesis of 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one involved this compound and was analyzed for its crystal structure. This research aids in understanding the geometrical and intermolecular aspects of such compounds (Shahani et al., 2010).

Molecular Interactions and Conformation

  • A study on 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime used this compound to explore molecular interactions, specifically focusing on hydrogen bonding and chain formation in crystals (Dai et al., 2011).

  • Research on the compound 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide, synthesized using the target compound, investigated its crystal structure, focusing on the orientations and interactions of its molecular components (Jian-qiang Zhang et al., 2011).

Safety And Hazards

This involves discussing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be mentioned.


Future Directions

This involves discussing potential future research directions involving the compound. This could include potential applications, modifications to improve the compound’s properties, or unanswered questions about the compound’s behavior.


I hope this general guide is helpful. If you have a specific question about a different compound or a specific aspect of “1-(4-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride”, feel free to ask!


properties

IUPAC Name

1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2O/c12-6-1-3-7(4-2-6)18-9(11(14,15)16)8(5-17-18)10(13)19/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJFCXJQJOAJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371504
Record name 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride

CAS RN

175137-19-6
Record name 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
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